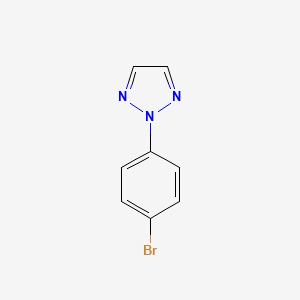

2-(4-bromophenyl)-2H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-1-3-8(4-2-7)12-10-5-6-11-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKDRWHFWAKSGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies for 2 4 Bromophenyl 2h 1,2,3 Triazole

Cross-Coupling Reactions at the Bromophenyl Moiety

The bromine atom on the phenyl ring of 2-(4-bromophenyl)-2H-1,2,3-triazole serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the extension of the molecular framework.

Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Triazoles

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. beilstein-journals.org For this compound, this reaction enables the substitution of the bromine atom with a variety of aryl or heteroaryl groups. This transformation is key to synthesizing biaryl-triazole structures, which are of significant interest in medicinal chemistry and materials science. mdpi.com

The reaction typically involves a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base. mdpi.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized depending on the specific boronic acid used. beilstein-journals.orgmdpi.com A general protocol for the Suzuki-Miyaura coupling of aryl bromides is well-established, providing access to a wide array of 2-(biphenyl-4-yl)-2H-1,2,3-triazole analogs. rsc.orgresearchgate.net

| Aryl Boronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Good to Excellent | rsc.orgresearchgate.net |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O/EtOH | 130 | Good | researchgate.net |

| Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | DMF/H₂O | 90 | Good | mdpi.com |

| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | Moderate to Good | researchgate.net |

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the bromo-substituent facilitates several other important palladium-catalyzed transformations.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an aryl-alkyne C-C bond, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method allows for the introduction of alkyne functionalities, which can serve as handles for further "click" chemistry reactions or as components of conjugated systems. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction forms a new C-C bond by coupling the aryl bromide with an alkene. organic-chemistry.org This reaction is valuable for synthesizing stilbene (B7821643) analogs and other vinyl-substituted aromatic compounds.

Buchwald-Hartwig Amination: This cross-coupling reaction forms a C-N bond between the aryl bromide and an amine. organic-chemistry.org It is a premier method for synthesizing arylamines from aryl halides and provides a route to compounds where the triazole scaffold is linked to various amino groups. researchgate.netmdpi.com

Functionalization of the Triazole Ring System

While the N2 position of the 2H-1,2,3-triazole is blocked by the bromophenyl group, the C4 and C5 carbon atoms of the triazole ring are available for functionalization. Direct C-H activation and substitution are modern strategies to modify the heterocyclic core. sioc-journal.cn

Alkylation and Acylation Reactions

Direct alkylation and acylation on the C4 and C5 positions of the 2-aryl-2H-1,2,3-triazole core typically proceed through C-H activation or metalation. sioc-journal.cnrsc.org Palladium-catalyzed C-H functionalization allows for the introduction of various aryl and alkenyl groups at the C5 position of N-aryl 1,2,3-triazoles. rsc.org Another approach involves the deprotonation of a C-H bond using a strong base like n-butyllithium to form a lithiated intermediate. This nucleophilic species can then react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce new substituents. nih.gov

Substitution Reactions on the Triazole Core

Direct substitution on the triazole ring offers another pathway for derivatization. A notable example is the regioselective halogenation of 2-substituted-1,2,3-triazoles. nih.govrsc.org Research has demonstrated that 2-aryl-2H-1,2,3-triazoles can undergo direct bromination or chlorination at the C4 and C5 positions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under metal-free or metal-catalyzed conditions. researchgate.net These halogenated triazoles can then be used in subsequent cross-coupling reactions to build more complex molecules. Nitration of 2-phenyl-2H-1,2,3-triazole has also been reported, yielding a mixture of nitrated products. thieme-connect.de

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Phenyl-2H-1,2,3-triazole | NBS | DCE, 80 °C | 4,5-Dibromo-2-phenyl-2H-1,2,3-triazole | 85 | researchgate.net |

| 2-Phenyl-2H-1,2,3-triazole | NCS | DCE, 80 °C | 4,5-Dichloro-2-phenyl-2H-1,2,3-triazole | 80 | researchgate.net |

Hybrid Molecule Synthesis Incorporating 2H-1,2,3-Triazole Scaffolds

The 1,2,3-triazole ring is recognized as an excellent linker in medicinal chemistry for creating hybrid molecules. mdpi.com This strategy involves covalently linking two or more distinct pharmacophores to produce a single molecule with potentially enhanced or synergistic biological activities. The this compound scaffold is an ideal starting point for such syntheses.

Following a cross-coupling reaction at the bromophenyl position, the resulting biaryl-triazole can be joined with another bioactive moiety. For instance, paeonol, a natural product with various biological activities, has been linked to a 1-(4-bromophenyl)-1H-1,2,3-triazole derivative to create new hybrid compounds. scielo.br Similarly, thienopyrimidine and quinazolinone scaffolds, known for their anticancer properties, have been incorporated into hybrid structures with (bromophenyl)triazoles. mdpi.comnih.gov These synthetic strategies highlight the utility of the this compound core in constructing complex molecular architectures for drug discovery. mdpi.com

Spectroscopic and Structural Elucidation of 2 4 Bromophenyl 2h 1,2,3 Triazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), chemists can deduce the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the carbon-hydrogen framework of 2-(4-bromophenyl)-2H-1,2,3-triazole analogues.

In the ¹H NMR spectrum of 1-(4-bromophenyl)-4-phenyl-1H-1,2,3-triazole, the triazole proton appears as a singlet at 9.34 ppm. rsc.org The aromatic protons of the 4-bromophenyl group exhibit two doublets at 7.94 ppm and 7.86 ppm, while the phenyl group protons appear as a multiplet between 7.40 and 7.51 ppm. rsc.org For a related compound, [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate, the triazole proton signal is a singlet at 8.03 ppm. iucr.org The protons of the 4-bromophenyl group show doublets at 7.59 ppm and 7.66 ppm. iucr.org

The ¹³C NMR spectrum of 1-(4-bromophenyl)-4-phenyl-1H-1,2,3-triazole shows signals for the triazole ring carbons, with the unsubstituted carbon appearing at 120.1 ppm and the phenyl-substituted carbon at 148.0 ppm. rsc.org The carbons of the 4-bromophenyl ring appear at 136.3 ppm (C-N), 133.3 ppm (C-Br), and 122.4 ppm (CH). rsc.org

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for a representative this compound analogue.

| Compound | Proton (¹H) NMR (δ, ppm) | Carbon-¹³ (¹³C) NMR (δ, ppm) | Reference |

|---|---|---|---|

| 1-(4-bromophenyl)-4-phenyl-1H-1,2,3-triazole | 9.34 (s, 1H, triazole-H), 7.94 (d, 4H, Ar-H), 7.86 (d, 2H, Ar-H), 7.51 (t, 2H, Ar-H), 7.40 (t, 1H, Ar-H) | 148.0, 136.3, 133.3, 130.6, 129.5, 128.8, 125.8, 122.4, 121.8, 120.1 | rsc.org |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning proton and carbon signals and establishing the connectivity between different parts of the molecule. mdpi.comyoutube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure. For instance, in the aromatic regions of this compound analogues, COSY spectra would show correlations between ortho- and meta-protons on the phenyl and bromophenyl rings. semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence) , also known as HMQC, correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This is crucial for assigning carbon signals based on their attached protons. For example, the signal for the triazole proton can be directly correlated to its corresponding carbon atom in the triazole ring. youtube.comrsc.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away (²J and ³J couplings). youtube.com This technique is particularly powerful for connecting different fragments of the molecule. For example, the protons on the 4-bromophenyl ring will show long-range correlations to the carbon atoms of the triazole ring, confirming the N-aryl linkage. The intensity of these correlations can also provide structural clues; in aromatic systems, the ³J coupling is typically stronger than the ²J coupling. youtube.com

These 2D NMR techniques, used in concert, provide a detailed and reliable assignment of the complete molecular structure of this compound analogues. mdpi.com

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic properties of molecules.

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. In this compound analogues, characteristic IR absorption bands are observed for the various functional groups. For instance, in 1-(4-bromophenyl)-4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazole, characteristic peaks include those for aromatic C-H stretching (around 3092 cm⁻¹), aliphatic C-H stretching (around 2895 cm⁻¹), and C=N stretching (around 1630 cm⁻¹). acs.org For a derivative containing a carbonyl group, such as (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl 2-(4-nitrophenoxy)acetate, a strong absorption for the C=O group is seen around 1760 cm⁻¹. researchgate.net The N=N bond of the triazole ring typically shows an absorption frequency around 1591 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectra of 4H-1,2,4-triazole derivatives, which are structurally related to 1,2,3-triazoles, show absorption maxima that are dependent on the nature of the substituents. nih.gov For example, 4-ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole exhibits a maximum absorption (λ_max) at 351.0 nm, while 4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole has a λ_max at 297.0 nm. nih.gov These absorptions are due to π → π* and n → π* transitions within the conjugated systems of the molecules.

The following table presents typical spectroscopic data for analogues of this compound.

| Compound | IR (ν, cm⁻¹) | UV-Vis (λ_max, nm) | Reference |

|---|---|---|---|

| 1-(4-Bromophenyl)-4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazole | 3092 (C-H Ar), 2895 (C-H Al), 1630 (C=N) | Not available | acs.org |

| (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl 2-(4-nitrophenoxy)acetate | 3153 (Ar C-H), 3045 (triazole C-H), 1760 (C=O), 1610 (C=C), 1591 (N=N), 1510 (Ar-NO₂), 1201 (C-N), 1170 (C-O-C) | Not available | researchgate.net |

| 4-Ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | 3033, 1588, 1509, 1483, 1327, 1272, 821, 749, 694 | 351.0 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

In the mass spectrum of a this compound analogue, the molecular ion peak (M⁺) is typically observed, which confirms the molecular weight of the compound. For example, the mass spectrum of 3-(3-bromo-phenyl)-4-(4-fluoro-phenyl)-5-methyl-4H-1,2,4-triazole shows a molecular ion peak at m/z 331. longdom.org The presence of bromine is often indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br). farmaciajournal.com

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. The fragmentation of 1,2,4-triazole (B32235) derivatives often involves the sequential loss of neutral molecules. researchgate.net For 2-amino-5-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazole, the molecular ion peak is at m/z 244, and prominent fragments are observed at m/z 188, 161, 145, 105, and 91, corresponding to the loss of different parts of the molecule. mdpi.com High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the ions, which can be used to confirm the elemental composition of the molecule and its fragments. nih.govmdpi.com

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

The crystal structure of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate reveals a near-perpendicular orientation of the bromophenyl-triazole and nitrophenoxyacetate fragments. iucr.org The molecules are connected in a three-dimensional network through intermolecular C-H···O and C-H···N hydrogen bonds, as well as π-π and Br-π interactions. iucr.org

In the crystal structure of another related compound, the molecule was found to be symmetrical with an inversion center. clockss.org The analysis of crystal structures of various triazole derivatives has shown that the planarity and torsion angles between different rings can vary depending on the substituents. clockss.org For example, in one case, the acetaldehyde (B116499) and methyl-triazolyl groups were coplanar, while in another, the benzotriazolyl and methyl-phenyl groups were twisted from this plane. clockss.org The study of the crystal structure of a 1,2,4-triazole derivative revealed that the unit cell dimensions were a = 5.8401(7) Å, b = 17.074(2) Å, and c = 25.685(3) Å, with interaxial angles of α = β = γ = 90°. arkat-usa.org

Theoretical and Computational Investigations of 2 4 Bromophenyl 2h 1,2,3 Triazole Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of 2-aryl-2H-1,2,3-triazole systems. DFT calculations allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties, which are essential for understanding the behavior of these molecules.

Theoretical studies on related 2-aryl-1,2,3-triazole derivatives have demonstrated that the nature of the substituent on the aryl ring significantly influences the electronic properties of the entire molecule. nih.gov For 2-(4-bromophenyl)-2H-1,2,3-triazole, the bromine atom, being an electron-withdrawing group, is expected to modulate the electron density distribution across the triazole ring. DFT calculations can precisely map this electron distribution, highlighting regions of electrophilic and nucleophilic character.

The optimized geometry of 2-aryl-1,2,3-triazoles often reveals a non-planar arrangement between the triazole and the aryl rings. nih.gov The dihedral angle between these two rings is a critical parameter that affects the extent of π-conjugation, which in turn influences the electronic and photophysical properties of the molecule. DFT studies on similar systems have shown that substituents on the aryl ring can alter this angle, thereby fine-tuning the molecule's properties. nih.gov

Furthermore, DFT is employed to calculate the molecular electrostatic potential (MEP) map. The MEP surface provides a visual representation of the charge distribution and is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the triazole ring, indicating their nucleophilic character, while regions of positive potential would be associated with the hydrogen atoms and the area around the bromine atom.

Molecular Modeling and Docking Simulations for Biomolecular Interactions

Molecular modeling and docking simulations are indispensable computational techniques for exploring the potential biomolecular interactions of this compound. These methods are particularly relevant in drug discovery and design, where they are used to predict the binding affinity and mode of interaction between a small molecule and a biological target, such as a protein or enzyme.

In studies of related triazole derivatives, molecular docking has been successfully used to identify potential biological targets and to elucidate the key interactions that govern binding. For instance, derivatives of 1,2,3-triazole have been investigated as potential inhibitors of enzymes like the COVID-19 main protease and thymidine (B127349) phosphorylase. nih.govnih.gov These studies have shown that the triazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, with the amino acid residues in the active site of the target protein. nih.gov

Analysis of Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and stability. These descriptors are instrumental in quantitative structure-activity relationship (QSAR) studies.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the kinetic stability, chemical reactivity, and optical properties of the molecule. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. mdpi.com

For this compound, the HOMO is expected to be distributed over the electron-rich regions, likely involving the triazole ring and the bromine atom. The LUMO, on the other hand, would be localized on the electron-deficient parts of the molecule. The presence of the bromine atom is anticipated to influence the energies of these orbitals. DFT calculations are essential for accurately determining the energies and spatial distributions of the HOMO and LUMO.

Table 1: Illustrative Frontier Molecular Orbital Data for Analogous Triazole Systems

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Aryl-1,2,3-triazole Derivative jcchems.com | -6.50 to -7.00 | -1.50 to -2.00 | 4.50 to 5.50 |

| Substituted 1,2,4-Triazole (B32235) dntb.gov.ua | -7.25 | -2.63 | 4.62 |

| Thiazole (B1198619) Derivative (ABT) | -6.14 | -1.42 | 4.72 |

| Triazole-Thione Derivative tandfonline.com | -6.87 | -2.15 | 4.72 |

Note: This table provides representative data from studies on similar heterocyclic compounds to illustrate the typical range of values for FMO analysis. The exact values for this compound would require specific DFT calculations.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): Is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).

These descriptors are crucial for predicting the reactivity of this compound in various chemical reactions. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile.

Table 2: Illustrative Global Reactivity Descriptors for Analogous Systems

| Descriptor | Formula | Representative Value Range for Triazole/Thiazole Systems |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.50 - 4.50 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.25 - 2.75 eV |

| Chemical Softness (S) | 1/η | 0.18 - 0.22 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 2.00 - 3.50 eV |

Note: This table presents illustrative values based on computational studies of similar heterocyclic compounds. The precise values for this compound would need to be determined through specific quantum chemical calculations.

Advanced Research Applications of 2 4 Bromophenyl 2h 1,2,3 Triazole and Its Derivatives

Applications in Materials Science and Organic Electronics

Derivatives of 2-(4-bromophenyl)-2H-1,2,3-triazole are increasingly explored for their potential in creating advanced materials for electronic and optoelectronic devices. The triazole moiety acts as a versatile linker or an electron-accepting unit, while the bromophenyl group provides a reactive handle for introducing various functional groups through cross-coupling reactions, enabling precise tuning of the material's properties. researchgate.netnih.gov

Design and Synthesis of Luminescent Materials and Fluorophores

The this compound scaffold is integral to the synthesis of novel fluorophores. The triazole ring itself can be part of a larger conjugated system, influencing the electronic transitions and thus the luminescence characteristics of the molecule. researchgate.net A key synthetic strategy involves using the bromo-functionalized precursor in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the "stitching" of the triazole unit to other aromatic or heteroaromatic systems, creating extended π-conjugated molecules with desirable emissive properties. nih.govresearchgate.net

For instance, derivatives have been designed as blue-emitting materials. researchgate.net By incorporating carbazole (B46965) units, researchers have developed donor-acceptor type molecules where the triazole acts as the acceptor. nih.govacs.org The synthesis of these materials often starts with a bromophenyl-triazole precursor, which is then coupled with a carbazole-containing boronic acid. nih.gov Another approach involves the synthesis of 2-aryl-1,2,3-triazol-4-carboxylic acids, which exhibit bright blue fluorescence with high quantum yields and large Stokes shifts. researchgate.net

Photophysical Properties and Solvatochromism Studies

The photophysical properties of materials derived from this compound are a subject of intense study. These properties are highly dependent on the molecular structure and the surrounding environment. researchgate.net The introduction of different substituents via the bromo-tag allows for fine-tuning of absorption and emission wavelengths, fluorescence quantum yields, and lifetimes. nih.gov

Many of these derivatives exhibit solvatochromism, where the color of their emission changes with the polarity of the solvent. nih.govresearchgate.net This phenomenon arises from changes in the dipole moment of the molecule upon photoexcitation, leading to different degrees of stabilization by solvent molecules. ijsrst.comfurman.edu For example, researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-c]quinazoline fluorophores synthesized from a 2-(4-bromophenyl) precursor show considerable fluorosolvatochromism. nih.gov The study of these solvent effects is crucial for understanding the nature of the excited state and for designing materials for specific applications, such as sensors. researchgate.net

Table 1: Photophysical Data for Selected Triazole Derivatives

| Compound Class | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| researchgate.netresearchgate.netresearchgate.netTriazolo[4,3-c]quinazolines | Toluene | ~350-380 | ~400-480 | Moderate to High | Exhibit significant fluorosolvatochromism. | nih.gov |

| 2-Aryl-1,2,3-triazol-4-carboxylic acids | Various | N/A | Blue region | Excellent | Show large Stokes shifts and long fluorescence lifetimes. | researchgate.net |

Development of Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. researchgate.netnih.gov This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways. ub.edu

Derivatives of this compound have been utilized to create materials with AIE or aggregation-induced emission enhancement (AIEE) properties. researchgate.netresearchgate.net For example, a fluorescent probe synthesized from (4-bromophenyl)-2H- researchgate.netnih.govresearchgate.net-triazole-4-carbaldehyde was found to exhibit AIEE characteristics. researchgate.net The design strategy often involves creating molecules with rotatable parts, such as phenyl rings linked by single bonds. In dilute solutions, these parts can rotate freely, dissipating energy non-radiatively. In an aggregated state, this rotation is hindered, forcing the molecule to release energy via fluorescence. ub.edu The AIE phenomenon is particularly valuable for applications in solid-state lighting, organic electronics, and bio-imaging. researchgate.net

Fabrication of Organic Light-Emitting Diodes (OLEDs)

The unique electronic properties of this compound derivatives make them promising candidates for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net They can function as host materials for phosphorescent dopants or as emitters themselves, particularly those exhibiting thermally activated delayed fluorescence (TADF). acs.orgsnu.ac.kr

Triazole-based compounds are known to be good electron-transporting materials, a crucial property for efficient OLEDs. acs.org Researchers have synthesized TADF emitters by linking donor units (like acridine) to an acceptor core derived from 4,5-bis(4-bromophenyl)-2H-1,2,3-triazole. snu.ac.kr These materials have shown potential for deep-blue OLED applications. snu.ac.kr In other designs, carbazole-functionalized 1,2,3-triazoles, synthesized from bromophenyl-triazole precursors, have been used as blue emitters in simplified OLEDs, achieving high external quantum efficiencies (EQE). nih.govacs.org

Table 2: Performance of OLEDs Incorporating Triazole Derivatives

| Emitter/Host Type | Precursor | Device Role | Emission Color | Max. EQE (%) | Reference |

|---|---|---|---|---|---|

| TADF Emitter | 4,5-Bis(4-bromophenyl)-2H-1,2,3-triazole | Emitter | Blue-to-Green | N/A | snu.ac.kr |

| Carbazole-Triazole | 4-Bromophenyl-1H-1,2,3-triazole derivative | Emitter | Blue | 4.6 | nih.govacs.org |

| Bistriazole Derivative | N/A | Host | Blue (phosphorescent) | >30 | acs.org |

Chemo- and Biosensor Development

The ability of the 1,2,3-triazole ring to coordinate with metal ions and participate in non-covalent interactions makes its derivatives excellent platforms for the development of chemo- and biosensors. nanobioletters.comresearchgate.net The this compound structure serves as a versatile scaffold that can be functionalized with specific recognition units and signaling moieties (chromophores or fluorophores). sci-hub.se

Detection of Metal Ions (e.g., Cu²⁺, Fe³⁺, Al³⁺)

Derivatives of this compound have been successfully developed into selective and sensitive fluorescent or colorimetric sensors for various metal ions. nanobioletters.com The sensing mechanism often involves the coordination of the triazole nitrogen atoms with the target metal ion, which perturbs the electronic properties of the conjugated system, leading to a detectable change in the absorption or fluorescence spectrum. researchgate.netsci-hub.se

Aluminum (Al³⁺): A fluorescent probe based on a derivative of (4-bromophenyl)-2H- researchgate.netnih.govresearchgate.net-triazole-4-carbaldehyde was designed for the detection of Al³⁺ in aqueous media. researchgate.net The binding of Al³⁺ induced a significant enhancement in fluorescence, allowing for sensitive detection with a low detection limit. researchgate.net

Copper (Cu²⁺): Schiff base derivatives of 4-(4-bromophenyl)-4H-1,2,4-triazole have been synthesized and shown to act as selective colorimetric and fluorescent sensors for Cu²⁺. researchgate.net The interaction with Cu²⁺ ions caused a distinct change in the spectral properties, with a very low detection limit of 0.234 nM. researchgate.net Other triazole-based sensors have also demonstrated high sensitivity for Cu²⁺. nanobioletters.comnih.gov

Iron (Fe³⁺): The strong coordination ability of the triazole nitrogen atoms has been exploited to create sensors for Fe³⁺. sci-hub.se Rhodamine-based chemosensors incorporating a triazole unit, synthesized via click chemistry, showed high selectivity for Fe³⁺ over other metal ions, including Cu²⁺. sci-hub.se The introduction of the triazole ring into the sensor's binding site was crucial for achieving this selectivity. sci-hub.se

Table 3: Triazole-Based Chemosensors for Metal Ion Detection

| Sensor Derivative | Target Ion | Detection Method | Limit of Detection (LOD) | Key Feature | Reference |

|---|---|---|---|---|---|

| (4-bromophenyl)-2H- researchgate.netnih.govresearchgate.net-triazole-4-carbaldehyde derivative | Al³⁺ | Fluorescence | 4.32 x 10⁻⁶ M | Recyclable detection in aqueous medium. | researchgate.net |

| 5-(4-bromophenyl)-4-((pyren-1-ylmethylene)amino)-4H-1,2,4-triazole | Cu²⁺ | Colorimetric/Fluorescence | 0.234 nM | High sensitivity and selectivity. | researchgate.net |

| Chalcone-1,2,3-triazole derivative | Cu²⁺ | UV-Vis Spectroscopy | 110 µM | Selective recognition. | nih.gov |

| Rhodamine-quinoline-triazole hybrid | Fe³⁺ | Colorimetric/Fluorescence | N/A | Highly selective over Cu²⁺. | sci-hub.se |

Sensing of Anions and Organic Molecules

Derivatives of 1,2,3-triazole have shown promise as chemosensors for a variety of analytes, including anions and organic molecules. nanobioletters.com The unique structure of the triazole ring, with its nitrogen atoms and aromaticity, allows for effective interaction with different substrates through non-covalent forces like hydrogen bonding and π-π stacking. nanobioletters.com This makes them suitable candidates for the development of sensitive and selective sensors.

For instance, a triazole-containing phenylene-vinylene derivative has demonstrated high selectivity for detecting Fe2+ ions. nanobioletters.com The sensing mechanism involves the interaction of the C-H hydrogen of the triazole ring with the iron cation. nanobioletters.com In another study, a sensor incorporating a triazole moiety was developed for the detection of chromium and ammonia, with a detection limit in the parts-per-million range. nanobioletters.com Furthermore, coumarin-functionalized salicylidene ligands containing a triazole unit have been used for the colorimetric detection of anions in acetonitrile. nanobioletters.com

Role as Ligands in Coordination Chemistry and Catalysis

The 1,2,3-triazole ring is a valuable ligand in coordination chemistry due to the presence of electron lone pairs on its nitrogen atoms, which can coordinate with metal ions to form stable complexes. scielo.org.mx These complexes have found applications in catalysis.

Ruthenium(II) complexes bearing triazole-based ligands have been successfully employed as catalysts for the transfer hydrogenation of ketones and aldehydes. scielo.org.mx In these reactions, ethanol (B145695) can be used as a sustainable hydrogen source and solvent under aerobic conditions. scielo.org.mx The efficiency of these catalysts is influenced by the nature of the triazole ligand, with tridentate pincer ligands showing enhanced stability and reactivity. scielo.org.mx

Furthermore, 1,2,3-triazole-based bisphosphine ligands have been synthesized and their coordination behavior with various metals, including molybdenum, tungsten, ruthenium, palladium, and platinum, has been investigated. rsc.org These ligands can exhibit ambidentate character, coordinating to the metal center in different modes (κ2-P,N or κ2-P,P), which can be switched depending on the reaction conditions. rsc.org This versatility makes them promising for the development of novel catalytic systems. Copper-catalyzed C-H functionalization of N-aryl 1,2,3-triazoles has also been explored for the synthesis of C-5 substituted derivatives. rsc.org

In Vitro Biological Activity Studies

Derivatives of 1,2,3-triazole have been extensively investigated for their potential as therapeutic agents, exhibiting a wide range of in vitro biological activities.

Enzyme Inhibition Mechanism Investigations

Triazole derivatives have been identified as inhibitors of several key enzymes implicated in various diseases.

Carbonic Anhydrase: Newly synthesized 1H-1,2,3-triazole derivatives have demonstrated moderate inhibitory potential against carbonic anhydrase-II. frontiersin.org Molecular docking studies suggest that these compounds bind directly to the active site residues of the enzyme. frontiersin.org

Cholinesterases: 1,2,3-Triazole derivatives containing a chalcone (B49325) core have shown inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov The isoindoline-1,3-dione and benzothiophene (B83047) moieties were found to be crucial for the inhibition of AChE and BChE, respectively. nih.gov

Other Enzymes: Triazole derivatives have also been evaluated for their inhibitory activity against other enzymes such as glutathione (B108866) S-transferase (GST), which is involved in detoxification and drug resistance in cancer. nih.gov Additionally, some 1,2,4-triazole (B32235) derivatives have shown inhibitory potential against aromatase, an enzyme involved in estrogen biosynthesis and a target for breast cancer therapy. nih.govnih.gov

In Vitro Antiproliferative and Cytotoxic Activities against Cancer Cell Lines

A significant body of research has focused on the anticancer potential of this compound derivatives.

These compounds have been evaluated against a variety of human cancer cell lines, demonstrating promising cytotoxic effects. For example, novel biaryl hydroxy-triazole and fluorene-triazole hybrids containing a 1-(4-bromophenyl)-1H-1,2,3-triazole moiety have shown selective cytotoxicity against the MOLM-13 acute myeloid leukemia cell line. explorationpub.com

In another study, 1,2,3-triazole-tethered 9-bromonoscapine (B8611422) derivatives were synthesized and their cytotoxicity was evaluated against the MCF-7 breast cancer cell line. brieflands.com Several of these compounds exhibited better cytotoxicity than the parent compounds. brieflands.com Similarly, andrographolide-based 1,2,3-triazole derivatives have shown improved antiproliferative activity against various cancer cell lines, including pancreatic (PANC-1), colorectal (HCT116), melanoma (A375), and breast (MCF-7) cancer cells, compared to the parent andrographolide (B1667393). mdpi.com One derivative, in particular, was found to induce G2/M cell cycle arrest and apoptosis in PANC-1 cells. mdpi.com

Furthermore, triazol/spiroindolinequinazolinedione and related conjugates have been synthesized, with a compound bearing a bromophenyl group on the triazole ring showing promising antitumor activity against several cancer cell lines. nih.gov Benzimidazole/1,2,3-triazole hybrids have also been investigated as potential EGFR inhibitors. frontiersin.org

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 1-(4-bromophenyl)-4-(2-fluoro-9H-fluoren-9-yl)-1H-1,2,3-triazole | MOLM-13 (acute myeloid leukemia) | Selective cytotoxicity with an IC50 of 12.5 μM | explorationpub.com |

| 1,2,3-Triazole-tethered 9-bromonoscapine derivatives | MCF-7 (breast cancer) | Improved cytotoxicity compared to parent compounds | brieflands.com |

| Andrographolide-based 1,2,3-triazole derivatives | PANC-1, HCT116, A375, MCF-7 | Enhanced antiproliferative activity, G2/M cell cycle arrest, and apoptosis induction | mdpi.com |

| Triazol/indolin-3-thiosemicarbazone conjugate with bromophenyl group | A375, MDA-MB-231, PC3, LNCaP | Promising antitumor activity | nih.gov |

| 2-phenylbenzothiazole tagged 1,2,3-triazole derivatives | A549 (lung), SKOV3 (ovarian), MCF7 (breast) | High cytotoxic activity | tandfonline.com |

In Vitro Antimicrobial (Antibacterial and Antifungal) Efficacy

The 1,2,3-triazole scaffold is also a promising platform for the development of new antimicrobial agents.

Derivatives of 1,2,3-triazole have been shown to possess both antibacterial and antifungal properties. thaiscience.infoijpsjournal.com For instance, a series of thiazole (B1198619) derivatives incorporating a 1,2,3-triazole moiety demonstrated higher activity against Gram-positive bacteria compared to Gram-negative bacteria. ijpsjournal.comnih.gov

Some 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones have exhibited both antibacterial and antifungal activities. thaiscience.info Additionally, certain 1,2,4-triazole derivatives have shown inhibitory effects against various fungal strains, including Alternaria solani, Pyricularia oryzae, and Sclerotinia sclerotiorum. mdpi.com

| Compound/Derivative | Microorganism(s) | Observed Effect | Reference |

|---|---|---|---|

| 4-(4-bromophenyl)-thiazole derivatives with 1,2,3-triazole | Gram-positive bacteria | Higher activity compared to Gram-negative bacteria | ijpsjournal.comnih.gov |

| 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones | Bacteria and Fungi | Antibacterial and antifungal activities | thaiscience.info |

| 1,2,4-Triazole derivatives containing amino acid fragments | Alternaria solani, Pyricularia oryzae, Sclerotinia sclerotiorum | Broad antifungal activities | mdpi.com |

Structure-Activity Relationship (SAR) Analysis for Optimized Bioactivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. These studies help in identifying the key structural features responsible for their therapeutic effects.

For antiproliferative activity, the introduction of a triazole moiety to natural products like andrographolide has been shown to enhance their efficacy. mdpi.com The nature and position of substituents on the phenyl ring of the triazole moiety significantly influence the cytotoxic activity. For example, in a series of triazol-linked oxindol-thiosemicarbazone conjugates, the compound with a bromo substituent on the phenyl ring demonstrated the highest cytotoxic activity against several cancer cell lines. nih.gov

In the context of antifungal activity, SAR studies of 1,2,4-triazole derivatives have revealed that the presence of certain amino acid fragments can lead to broad-spectrum antifungal activity. mdpi.com Similarly, for enzyme inhibition, the presence of specific moieties, such as isoindoline-1,3-dione for AChE inhibition and benzothiophene for BChE inhibition, has been identified as critical for potent activity. nih.gov These insights from SAR studies are invaluable for the rational design of more effective and selective therapeutic agents based on the this compound scaffold.

Future Research Directions and Translational Potential for 2 4 Bromophenyl 2h 1,2,3 Triazole Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 2-(4-bromophenyl)-2H-1,2,3-triazole, future research will likely focus on novel synthetic pathways that offer improved yields, regioselectivity, and sustainability.

Current synthetic strategies for related triazole compounds often involve multi-step procedures. nih.gov For instance, the synthesis of 1,2,4-triazole-1,2,3-triazole molecular conjugates has been achieved through the multi-step synthesis of 1,2,4-triazole (B32235) units, followed by Cu(I)-assisted 1,3-dipolar cycloaddition. nih.gov A notable approach for synthesizing 2-aryl-1,2,3-triazoles involves an intramolecular N-N bond formation, which has been shown to be scalable and avoids chromatography. researchgate.net

Future research could explore one-pot reactions and the use of green catalysts to streamline the synthesis of this compound. Microwave-assisted synthesis, for example, has demonstrated significant rate enhancements and improved yields in the formation of various triazole derivatives, often under solvent-free conditions. nih.gov The use of ultrasonic promotion in palladium-catalyzed reactions also presents a promising avenue for efficient synthesis. organic-chemistry.org The development of novel catalysts, such as copper immobilized on magnetic iron oxide, could offer high yields and catalyst reusability, contributing to more sustainable processes. nih.gov

| Reaction Type | Catalyst/Conditions | Key Advantages |

| Intramolecular N-N Bond Formation | Base-mediated cyclization | Scalable, chromatography-free |

| Microwave-Assisted Synthesis | Various catalysts, often solvent-free | Reduced reaction times, higher yields |

| Ultrasonic Promoted Sonogashira Coupling/Cycloaddition | Palladium(0)-Copper(I) bimetallic catalysis | One-pot synthesis, excellent yields |

| Immobilized Copper Catalysis | Cu@Py-Oxa@SPION | High yields, catalyst reusability, green solvent |

Advanced Functional Material Design and Performance Enhancement

The unique structural and electronic properties of the 1,2,3-triazole ring make it a valuable component in the design of advanced functional materials. The presence of a bromophenyl group in this compound offers a handle for further functionalization, opening up possibilities for creating materials with tailored properties.

Triazole derivatives have found applications in various materials, including those with interesting photophysical properties. For example, N(2)-fluoroaryl-1,2,3-triazole scaffolds have been used to create blue-emitting organic materials with high quantum yields. researchgate.net The incorporation of this compound into polymer backbones or as pendants could lead to the development of novel materials for organic light-emitting diodes (OLEDs), sensors, or corrosion inhibitors. Organic compounds containing nitrogen, sulfur, and π electrons, like triazoles, are known to be effective corrosion inhibitors for steel. mdpi.com

Future work could focus on synthesizing and characterizing polymers and co-polymers incorporating the this compound moiety. Investigating the impact of this unit on the thermal, mechanical, and photophysical properties of the resulting materials will be crucial for their application in various technologies.

Deepening Mechanistic Understanding of Biological Interactions at the Molecular Level

Future research should aim to elucidate the specific molecular targets of this compound and its derivatives. This can be achieved through a combination of experimental techniques, such as enzyme inhibition assays and biophysical methods, to identify and characterize the binding interactions with proteins and other biomolecules. For instance, studies on similar triazole hybrids have investigated their inhibitory effects on enzymes like human topoisomerase I & II and tubulin polymerization. tandfonline.com Understanding the structure-activity relationships (SAR) will be critical for optimizing the biological activity and selectivity of these compounds. For example, the position of the bromine atom on the phenyl ring has been shown to be a critical determinant of cytotoxic activity in some triazole derivatives. explorationpub.com

The ability of 1,2,3-triazole-based compounds to inhibit crucial bacterial enzymes like DNA gyrase and dihydrofolate reductase highlights their potential as antibacterial agents. acs.org Further investigations into the multimodal antibacterial actions of this compound, such as the induction of intracellular reactive oxygen species (ROS) and disruption of the bacterial cell membrane, could lead to the development of new strategies to combat antimicrobial resistance. acs.org

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry plays an increasingly important role in modern drug discovery and materials science. The development of advanced computational models can significantly accelerate the design and optimization of novel this compound derivatives with desired properties.

Molecular docking studies can be employed to predict the binding modes and affinities of these compounds with various biological targets. For example, docking studies have been used to investigate the interactions of triazole derivatives with protein kinases and cyclin-dependent kinase 2, which are promising targets for cancer therapy. nih.govrsc.org Furthermore, computational tools like SwissADME can be used to predict the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity of new derivatives. jomardpublishing.com

Q & A

Q. What are the standard synthetic routes for 2-(4-bromophenyl)-2H-1,2,3-triazole, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cycloaddition reactions. A common approach involves:

- Starting materials : 4-Bromobenzaldehyde, nitromethane, and sodium azide in a multi-step process .

- Key steps :

- Aldol condensation : Formation of the nitroalkene intermediate from 4-bromobenzaldehyde and nitromethane.

- Cyclization : Reaction with sodium azide under reflux (e.g., in DMSO or ethanol) to form the triazole ring.

- Optimization :

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Distinct signals for triazole protons (δ 7.8–8.2 ppm) and bromophenyl aromatic protons (δ 7.5–7.7 ppm) .

- 13C NMR : Triazole carbons appear at δ 140–150 ppm, with the bromophenyl carbon adjacent to Br at δ 120–125 ppm .

- Infrared Spectroscopy (IR) : Stretching vibrations for C-Br (550–600 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) confirm functional groups .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% recommended for biological assays) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Crystallization : Slow evaporation from ethanol/dichloromethane mixtures yields single crystals suitable for diffraction .

- Software tools : SHELXL (for refinement) and OLEX2 (for visualization) analyze bond lengths, angles, and torsion angles. Example

- Applications : Confirms regiochemistry in substituted analogs and identifies non-covalent interactions (e.g., C–H⋯N hydrogen bonds) influencing packing .

Q. What strategies address contradictory bioactivity data in triazole derivatives?

Methodological Answer:

- Structural modifications :

- Assay standardization :

- Dose-response curves : IC50 values for anticancer activity (e.g., HepG2 cells) should be validated across ≥3 independent trials .

- Control compounds : Compare with known triazole-based drugs (e.g., fluconazole) to benchmark potency .

Q. How can regioselectivity challenges in triazole functionalization be mitigated?

Methodological Answer:

- Base-mediated alkylation : Use DBU (1,8-diazabicycloundec-7-ene) in acetonitrile to favor N2-substitution over N1 .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective 1,4-disubstitution for azido derivatives .

- Case study : Synthesis of 4-azido-2-(4-methoxyphenyl)-5-(2-nitrophenyl)-2H-1,2,3-triazole achieved 85% yield using CuI catalysis .

Q. What computational methods complement experimental data for triazole-based drug design?

Methodological Answer:

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes with targets (e.g., VIM-2 metallo-β-lactamase) .

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with triazole N3) using Phase or MOE .

- ADMET profiling : SwissADME predicts solubility (LogP ~2.5) and bioavailability (%ABS >70) for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.